molecular formula C15H25NO B1388369 N-(4-Butoxybenzyl)-2-butanamine CAS No. 1040346-01-7

N-(4-Butoxybenzyl)-2-butanamine

Cat. No.: B1388369
CAS No.: 1040346-01-7
M. Wt: 235.36 g/mol
InChI Key: FZLOKXSWXUYHEQ-UHFFFAOYSA-N
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Description

N-(4-Butoxybenzyl)-2-butanamine is a secondary amine characterized by a benzyl group substituted with a butoxy moiety at the para position and a 2-butanamine chain. This compound is part of a broader class of benzyl-substituted amines, which are widely explored in medicinal chemistry and industrial applications due to their versatility as intermediates in drug synthesis and material science. The butoxy group’s lipophilic nature may enhance membrane permeability compared to shorter alkoxy chains or polar substituents, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-6-11-17-15-9-7-14(8-10-15)12-16-13(3)5-2/h7-10,13,16H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLOKXSWXUYHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxybenzyl)-2-butanamine typically involves the reaction of 4-butoxybenzyl chloride with 2-butanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants. Advanced purification techniques, including distillation and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxybenzyl)-2-butanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.

    Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

    Substitution: The benzyl group in this compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted benzylamines.

Scientific Research Applications

N-(4-Butoxybenzyl)-2-butanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-Butoxybenzyl)-2-butanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-Butoxybenzyl)-2-butanamine with key analogs, focusing on structural features, physicochemical properties, and applications:

Compound Name Substituent (R) Molecular Formula (Base) Key Properties/Applications References
This compound 4-butoxybenzyl C₁₅H₂₅NO High lipophilicity (predicted); potential intermediate for lipophilic drug candidates.
N-(4-Methoxybenzyl)-2-butanamine 4-methoxybenzyl C₁₂H₁₉NO Intermediate for Dobutamine synthesis; moderate solubility in polar solvents.
N-(4-Chlorobenzyl)-2-butanamine HCl 4-chlorobenzyl C₁₁H₁₅ClN·HCl Pharmaceutical intermediate; enhanced reactivity in nucleophilic substitutions.
N-(Pyridin-4-ylmethyl)-2-butanamine 4-pyridinylmethyl C₁₀H₁₆N₂ Bioactive scaffold; potential CNS-targeting applications due to pyridine moiety.
N-(2-Chlorobenzyl)-2-butanamine HCl 2-chlorobenzyl C₁₁H₁₅ClN·HCl Altered steric effects compared to para-substituted analogs; used in specialty synthesis.

Key Observations:

Reactivity: Chloro-substituted analogs exhibit higher electrophilicity, favoring reactions like SNAr (nucleophilic aromatic substitution), whereas butoxy derivatives may stabilize charge via resonance in electron-deficient systems .

Chemical synthesis often involves reductive amination of ketones (e.g., 4-butoxybenzaldehyde with 2-butanamine) or alkylation of benzyl halides .

Pharmacological Relevance :

  • Methoxy and chloro derivatives are intermediates for cardiovascular (e.g., Dobutamine) and anti-inflammatory agents, respectively .
  • The butoxy analog’s lipophilicity may position it as a candidate for prolonged-action formulations or CNS-targeted therapies.

Biological Activity

N-(4-Butoxybenzyl)-2-butanamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, synthesis, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by a butoxybenzyl group attached to a butanamine backbone. Its molecular formula is C15H25NOC_{15}H_{25}NO, and it has a CAS number of 1040346-01-7. The compound is primarily synthesized through the nucleophilic substitution reaction of 4-butoxybenzyl chloride with 2-butanamine under basic conditions, typically using organic solvents like dichloromethane or toluene.

Biological Activity Overview

The biological activity of this compound includes:

  • Interaction with Biomolecules : Research indicates that this compound may interact with various biomolecules, potentially modulating their function.
  • Therapeutic Potential : Ongoing studies are investigating its potential therapeutic applications, although specific uses remain under exploration.

The mechanism of action for this compound involves binding to specific receptors or enzymes, thereby modulating their activity. The precise pathways and molecular targets are still being elucidated through ongoing research. Understanding these interactions is crucial for developing therapeutic strategies that leverage this compound's unique properties.

Table 1: Summary of Biological Activities

Activity Description References
Interaction with ReceptorsModulates receptor activity, impacting various physiological processes
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways
CytotoxicityStudies suggest varying degrees of cytotoxic effects in cell lines

Case Study: Cytotoxic Effects

A study examining the cytotoxic effects of related compounds indicated that variations in structure can lead to significant differences in biological activity. For instance, while this compound shows some cytotoxic properties, its effects are less pronounced compared to other structurally similar compounds like methamphetamine derivatives . This highlights the importance of structural nuances in determining biological outcomes.

Table 2: Comparison with Similar Compounds

Compound Structural Features Biological Activity
This compoundButoxybenzyl group on a butanamine backbonePotential receptor modulation
N-(4-Butoxybenzyl)-1H-indazol-5-amineIndazole ring structureAntiparasitic activity
4-Butoxybenzyl alcoholHydroxyl group instead of amineSolvent properties

This compound exhibits unique properties compared to similar compounds due to its specific structural features. This uniqueness may confer distinct reactivity patterns and biological activities that are valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.